

3-Fluoropentane CAS registry number and IUPAC name

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Compound of Interest

Compound Name: 3-Fluoropentane

Cat. No.: B1627487

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Technical Guide: 3-Fluoropentane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoropentane**, including its chemical identity, physicochemical properties, a representative synthetic pathway, and a summary of its toxicological profile and potential applications.

Chemical Identity

Identifier	Value
IUPAC Name	3-fluoropentane [1]
CAS Registry Number	41909-29-9 [1] [2]
Molecular Formula	C5H11F [1] [2]
Molecular Weight	90.14 g/mol [1]
Canonical SMILES	CCC(CC)F [1]
InChI Key	FBWYFZYJEAMPHJ-UHFFFAOYSA-N [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Fluoropentane**.

Please note that these values are primarily based on estimations.

Property	Value	Source
Melting Point	-120.5 °C (estimate)	[3]
Boiling Point	53.65 °C (estimate)	[3]
Density	0.7915 g/cm ³ (estimate)	[3]
Refractive Index	1.3540 (estimate)	[3]

Synthesis

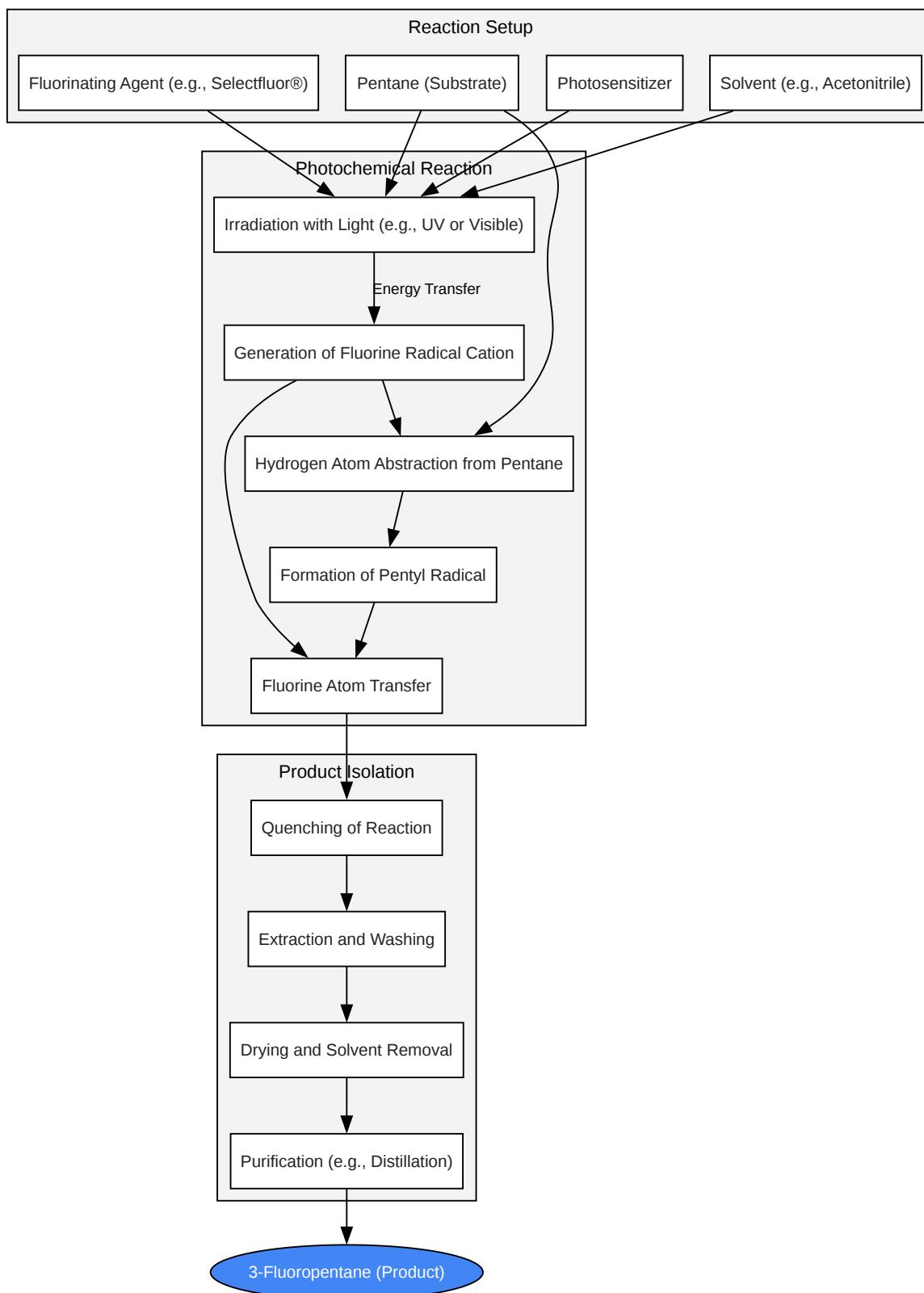
A potential synthetic route to **3-Fluoropentane** involves the direct C(sp³)–H fluorination of pentane. This modern approach utilizes a photosensitized reaction, offering a pathway to selectively introduce a fluorine atom onto the alkane backbone.

Experimental Protocol: Photosensitized C–H Fluorination

While a detailed, step-by-step protocol for the synthesis of **3-Fluoropentane** is not readily available in the public domain, a representative procedure for a ketone-directed C(sp³)–H fluorination is described in the literature. This method provides a conceptual basis for the synthesis of **3-Fluoropentane** from pentane.

The general principle involves the generation of a highly reactive fluorine radical source under photochemical conditions. A photosensitizer absorbs light and transfers energy to a fluorine-containing reagent, leading to the formation of a fluorine radical. This radical can then abstract a hydrogen atom from the alkane, followed by a fluorine atom transfer to the resulting alkyl radical. The selectivity for the 3-position in pentane is a key challenge in such direct fluorination reactions.

Logical Workflow for Photosensitized C–H Fluorination

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Caption: Logical workflow for the synthesis of **3-Fluoropentane** via photosensitized C-H fluorination.

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Fluoropentane** is not widely published. However, spectral database entries indicate the existence of ^{13}C and ^{19}F NMR data. Researchers requiring this information are advised to consult specialized spectral databases.

Toxicology and Safety

Specific toxicological studies on **3-Fluoropentane** are limited. As with any fluorinated hydrocarbon, appropriate safety precautions should be taken in a laboratory setting. This includes working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses. The toxicology of fluoroalkenes has been a subject of research, and it is known that the toxicity can vary significantly depending on the specific structure of the compound.^[4]

Applications in Research and Drug Development

While direct applications of **3-Fluoropentane** in drug development are not extensively documented, its structure is relevant to medicinal chemistry. The introduction of fluorine into organic molecules is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can alter metabolic stability, binding affinity, and lipophilicity of drug candidates. Therefore, **3-Fluoropentane** can serve as a simple model compound for studying the effects of fluorine substitution on the physicochemical properties of aliphatic chains.

Furthermore, fluorinated building blocks are crucial in the synthesis of complex pharmaceutical agents. While **3-Fluoropentane** itself may not be a common building block, the methodologies for its synthesis, such as direct C-H fluorination, are of significant interest to the pharmaceutical industry for the late-stage functionalization of drug leads. The development of radiolabeled tracers for positron emission tomography (PET) is another area where novel fluorination methods are critical.^[5]

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References

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